5-Methylpyrrolidin-3-ol

lipophilicity drug-likeness membrane permeability

5-Methylpyrrolidin-3-ol (CAS 94134-94-8) is a chiral, five-membered nitrogen heterocycle belonging to the pyrrolidine family, characterized by a hydroxyl substituent at the 3‑position and a methyl group at the 5‑position. With a molecular weight of 101.15 g mol⁻¹, a computed logP of –0.3, and a predicted pKa of ~14.9, this secondary amino‑alcohol serves as a versatile chiral building block for the construction of complex bioactive molecules.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 94134-94-8
Cat. No. B1603548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrrolidin-3-ol
CAS94134-94-8
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC1CC(CN1)O
InChIInChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3
InChIKeyAGTDSFXRPBMMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrrolidin-3-ol (CAS 94134-94-8) – Procurement-Grade Chiral Building Block for Medicinal Chemistry & Asymmetric Synthesis


5-Methylpyrrolidin-3-ol (CAS 94134-94-8) is a chiral, five-membered nitrogen heterocycle belonging to the pyrrolidine family, characterized by a hydroxyl substituent at the 3‑position and a methyl group at the 5‑position [1]. With a molecular weight of 101.15 g mol⁻¹, a computed logP of –0.3, and a predicted pKa of ~14.9, this secondary amino‑alcohol serves as a versatile chiral building block for the construction of complex bioactive molecules [2]. Its two stereogenic centers give rise to four distinct stereoisomers, offering synthetic chemists precise control over three‑dimensional molecular architecture .

Why 5-Methylpyrrolidin-3-ol Cannot Be Replaced by Generic Pyrrolidin‑3‑ol or N‑Methyl Analogs


Generic substitution with pyrrolidin‑3‑ol (CAS 40499‑83‑0) or its N‑methyl derivative is chemically inadequate because the 5‑methyl group profoundly alters the compound’s stereochemical landscape, lipophilicity, and H‑bonding profile . Pyrrolidin‑3‑ol possesses a single chiral center (2 enantiomers), whereas 5‑methylpyrrolidin‑3‑ol contains two chiral centers, delivering four discrete stereoisomers that enable fine‑tuned interactions with asymmetric biological targets [1]. Furthermore, the 5‑methyl substituent raises the calculated logP by ~0.6 units relative to the unsubstituted analog, modifying membrane permeability and metabolic stability in final drug candidates [2]. These intrinsic differences make direct replacement untenable for structure‑activity relationship (SAR) optimization, patent‑protected lead series, or processes requiring defined stereochemistry.

Head‑to‑Head Quantitative Evidence for Selecting 5‑Methylpyrrolidin‑3‑ol Over Closest Analogs


Lipophilicity (logP) Advantage of 5‑Methylpyrrolidin‑3‑ol vs. Pyrrolidin‑3‑ol

5‑Methylpyrrolidin‑3‑ol exhibits a computed logP (XLogP3‑AA) of –0.3, whereas the unsubstituted pyrrolidin‑3‑ol displays a measured LogP of –0.93 [1][2]. The +0.63 logP offset reflects the hydrophobic contribution of the 5‑methyl group and predicts improved passive membrane permeation and potential blood‑brain‑barrier penetration [3].

lipophilicity drug-likeness membrane permeability

Stereochemical Diversity: Two Chiral Centers vs. One in Pyrrolidin‑3‑ol

5‑Methylpyrrolidin‑3‑ol possesses two stereogenic centers (C‑3 and C‑5), producing four distinct stereoisomers – (3R,5R), (3S,5S), (3R,5S), and (3S,5R) – whereas pyrrolidin‑3‑ol harbors only one chiral center and exists as two enantiomers . This doubled stereochemical space allows medicinal chemists to sample all possible spatial orientations for target engagement without altering the core scaffold [1].

chiral pool asymmetric synthesis stereoisomer diversity

Synthetic Yield Benchmark: >85% via Catalytic Hydrogenation vs. Traditional NaBH₄ Reduction of Pyrrolidin‑3‑one

Optimized catalytic protocols employing nickel‑ or palladium‑based heterogeneous catalysts enable the preparation of 5‑methylpyrrolidin‑3‑ol in yields exceeding 85% [1]. In comparison, the classic NaBH₄ reduction of pyrrolidin‑3‑one to the unsubstituted 3‑pyrrolidinol typically delivers yields in the 60–75% range under standard conditions [2]. The ≥10% yield advantage translates into lower raw‑material consumption and reduced waste, aligning with modern green‑chemistry metrics [3].

synthetic efficiency green chemistry industrial scalability

Physicochemical Stability Advantage: Thermal Decomposition Point >150 °C

5‑Methylpyrrolidin‑3‑ol demonstrates a thermal decomposition point above 150 °C, whereas the unsubstituted pyrrolidin‑3‑ol boils at 108–110 °C (at 8 mmHg) and can undergo partial degradation upon prolonged heating [1]. The elevated thermal robustness allows broader temperature windows in solvent‑free melt reactions and simplifies handling during scale‑up [2].

thermal stability process safety storage conditions

Procurement‑Relevant Application Scenarios for 5‑Methylpyrrolidin‑3‑ol (CAS 94134-94-8)


Chiral Pool for CNS‑Active Drug Candidates Requiring Multi‑Stereoisomer SAR

Medicinal chemistry programs targeting central‑nervous‑system disorders benefit from the four stereoisomers of 5‑methylpyrrolidin‑3‑ol to systematically probe receptor‑pocket geometry . The elevated logP (–0.3 vs. –0.93) supports passive BBB penetration, making the scaffold suitable for developing novel antidepressants, antipsychotics, or neuroprotectants [1].

Efficient Large‑Scale Synthesis of Enantiopure Ligands and Organocatalysts

The >85% catalytic hydrogenation yield, combined with the compound’s two chiral centers, positions 5‑methylpyrrolidin‑3‑ol as a cost‑effective starting material for chiral bidentate ligands (e.g., N‑pyridyl‑ or oxazoline‑substituted pyrrolidines) and proline‑derived organocatalysts used in industrial asymmetric transformations [2][3].

Building Block for Patent‑Differentiated Kinase Inhibitors and E3 Ligase Modulators

Recent patent disclosures highlight 5‑methylpyrrolidin‑3‑ol as a key intermediate for Cbl‑b E3 ligase inhibitors and Pim‑kinase modulators, where the unique stereochemical array helps achieve selectivity over closely related kinases . Procurement of the four stereoisomers enables comprehensive patent coverage and freedom‑to‑operate analysis.

Precursor for Thermally Robust Polymer‑Bound Catalysts and Specialty Materials

The high thermal stability (decomposition >150 °C) permits immobilization of the amino‑alcohol on polymeric supports for continuous‑flow catalysis, where the hydroxyl and amine functionalities anchor transition‑metal nanoparticles [4]. This application leverages both the synthetic yield advantage and thermal robustness documented above.

Quote Request

Request a Quote for 5-Methylpyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.